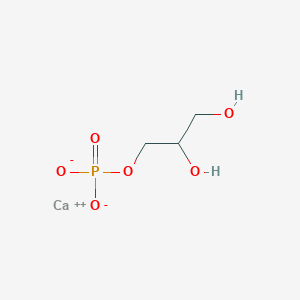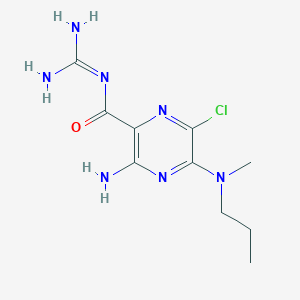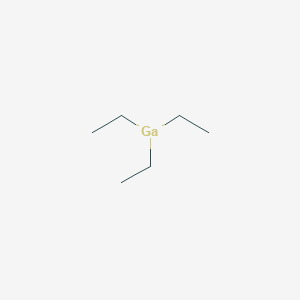
三乙基镓
描述
Triethylgallium, or TEG, is an organometallic compound with the chemical formula C6H15Ga. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 102°C. Triethylgallium is used in the synthesis of a variety of organic compounds and as a catalyst in various industrial and laboratory processes. It is also used as a reagent for the preparation of organogallium compounds and for the preparation of polymers.
科学研究应用
金属有机气相外延 (MOVPE) 复合半导体
三乙基镓 (TEGa) 是一种用于 MOVPE 复合半导体的金属有机镓源 . 它是无色易燃液体,通常使用无空气技术处理 .
更低的碳杂质浓度
TEGa 可以作为三甲基镓在 MOVPE 复合半导体中的有用替代品,因为使用 TEGa 生长的薄膜已显示出具有更低的碳杂质浓度 .
超薄 GaN 薄膜的生长
使用 TEGa 作为镓前驱体通过空心阴极等离子体辅助原子层沉积生长的 GaN 薄膜与使用三甲基镓 (TMG) 生长的薄膜进行了比较。 研究发现,与使用 TEGa 前驱体生长的 GaN 薄膜相比,使用 TMG 前驱体生长的 GaN 层表现出改进的结构和光学特性 .
在 GaAs(100) 表面上的热解
一项研究对室温至 450°C 下 TEGa 在 GaAs(100) 表面上的热解进行了研究。 β-氢消除途径(产生乙烯和氢气)与乙基自由基的直接解吸竞争 .
各种等级的生产
TEGa 以各种标准等级生产,包括军用规格 (军用级);ACS、试剂级和技术级;食品、农业和医药级;光学级、USP 和 EP/BP (欧洲药典/英国药典),并遵循适用的 ASTM 测试标准 .
制备和反应
主要的制备路线包括三氯化镓的烷基化。 当这种烷基化在乙醚中用乙基格氏试剂进行时,产物是三乙基镓的二乙醚加合物 . 乙醚不易去除。 因此,另一种路线涉及与三乙基铝的金属交换反应 .
作用机制
Target of Action
Triethylgallium, also known as triethylgallane, is an organogallium compound with the formula Ga(C2H5)3 . Its primary target is the process of Metalorganic Vapour Phase Epitaxy (MOVPE) . MOVPE is a method of depositing thin layers of materials onto a substrate, used in the fabrication of semiconductors.
Mode of Action
Triethylgallium interacts with its target by serving as a metalorganic source of gallium . It is typically handled with air-free techniques due to its pyrophoric nature . The compound undergoes various reactions, including alkylation of gallium trichloride, transmetalation with triethylaluminium, and conversion to an air-stable, colorless alkoxide through oxidation and alcoholysis .
Biochemical Pathways
The biochemical pathways of triethylgallium involve its decomposition on substrates like GaAs(100) and Si(100) in ultrahigh vacuum . The decomposition process includes the desorption of a Ga-alkyl at low temperature, followed by the desorption of hydrocarbons at higher temperatures .
Pharmacokinetics
Triethylgallium is a colorless liquid with a boiling point of 143 °C . It reacts with water
Result of Action
The action of triethylgallium results in the growth of compound semiconductors with a lower carbon impurity concentration . This makes it a useful alternative to trimethylgallium in the MOVPE process .
Action Environment
The action of triethylgallium is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its decomposition kinetics are affected by the substrate temperature . Furthermore, it is pyrophoric, meaning it can ignite spontaneously in air , which necessitates the use of air-free techniques for its handling .
安全和危害
未来方向
The worldwide market for Triethylgallium is expected to grow over the next few years . It can be a useful alternative to trimethylgallium in the metalorganic vapour phase epitaxy of compound semiconductors because films grown using TEGa have been shown to have a lower carbon impurity concentration .
属性
IUPAC Name |
triethylgallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.Ga/c3*1-2;/h3*1H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGPNXQUMRMPRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ga](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Ga | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061497 | |
| Record name | Gallium, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Triethylgallium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1115-99-7 | |
| Record name | Triethylgallium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium, triethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium, triethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylgallium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A: Triethylgallium decomposes on semiconductor surfaces, delivering gallium atoms for epitaxial growth. This process is influenced by the substrate material and temperature. For instance, on GaAs(100) surfaces, TEGa chemisorbs dissociatively at room temperature []. Subsequent heating leads to the desorption of a Ga-alkyl species at low temperatures and the formation of ethylene as the major hydrocarbon byproduct at higher temperatures [, ].
A:* Molecular formula: Ga(C2H5)3* Molecular weight: 156.99 g/mol* Spectroscopic data: * RAIRS: Limited data suggests some methyl groups remain intact upon adsorption to a Ga-rich surface at 300K []. * Further spectroscopic characterization can be found in the literature focusing on the vibrational modes of TEGa.
A: Triethylgallium is primarily compatible with semiconductor materials like GaAs, GaN, and related compounds. Its stability is temperature-dependent, decomposing at elevated temperatures to deposit gallium and release hydrocarbon byproducts [, , ]. This decomposition is exploited for thin film growth in techniques like metalorganic chemical vapor deposition (MOCVD) and molecular beam epitaxy (MBE) [, , ].
A: While primarily used as a precursor in semiconductor manufacturing, TEGa can act as a non-nucleophilic base in organic synthesis. It deprotonates ketones at high temperatures (125-175°C) to generate enolates for C-benzoylation and aldol reactions, with preferential enolization at the less hindered carbon [].
A: Molecular orbital calculations have been employed to study the micro-hydrolysis mechanism of TEGa, revealing that the activation energy for hydrolysis decreases significantly with the addition of water molecules due to stabilization of the transition state by hydrogen bonding []. Simulations have also been used to model the epitaxial growth of GaAs using TEGa and tris(dimethylamino) arsine, achieving good agreement with experimental kinetics [].
A: The structure of TEGa directly impacts its decomposition pathway and the resulting material properties. Replacing ethyl groups with methyl groups (trimethylgallium) leads to differences in decomposition temperature and carbon incorporation in grown films [, , ]. Additionally, using bulkier alkyl groups like isobutyl (tri-isobutylgallium) can reduce carbon and oxygen contamination in materials like AlGaAs [].
A: TEGa is highly reactive with air and moisture, necessitating storage and handling under inert atmosphere. While specific formulation strategies are not extensively discussed in the provided research, its use in techniques like MOCVD and MBE implies successful handling and delivery methods for controlled decomposition and deposition [, , ].
ANone: Triethylgallium's high reactivity and potential toxicity demand stringent safety measures during handling. While specific regulations are not outlined in the research, its use in semiconductor manufacturing implies adherence to industry best practices for hazardous materials.
ANone: As a precursor for semiconductor fabrication, PK/PD studies are not relevant to TEGa's application and are not covered in the provided research.
ANone: The research focuses on TEGa's role in material science, and therefore, in vitro and in vivo efficacy studies are not applicable or discussed.
ANone: Several alternatives to TEGa exist, each with its own advantages and drawbacks:
- Trimethylgallium (TMGa): A more common precursor, but can lead to higher carbon incorporation in certain growth conditions [, , ].
- Tri-isobutylgallium (TIBG): Demonstrates reduced carbon and oxygen contamination, particularly in AlGaAs growth [].
- Dimethylgallium ethoxide (Et2GaOEt): A promising alternative for β-Ga2O3 growth with comparable performance to TEGa [].
ANone: While specific recycling protocols are not detailed in the provided research, its use in the semiconductor industry suggests adherence to responsible waste management practices for hazardous materials. This likely includes specialized treatment and disposal procedures to minimize environmental impact.
ANone: Research involving TEGa necessitates access to specialized facilities and equipment, including:
ANone: Research on TEGa has significantly contributed to the advancement of semiconductor technology. Key milestones include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


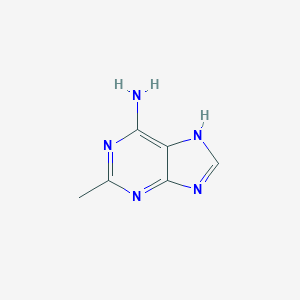
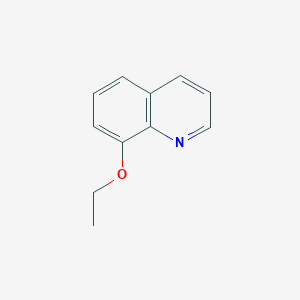
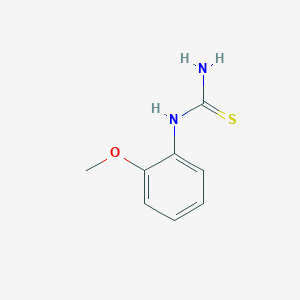
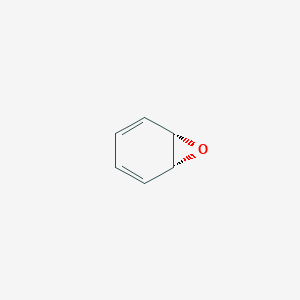


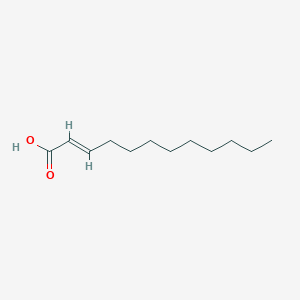
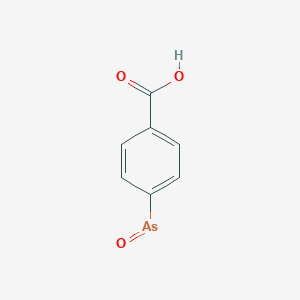


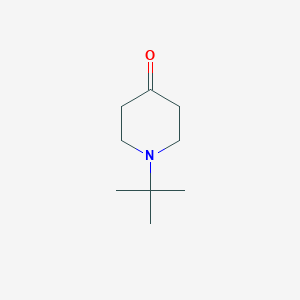
![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
